7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C17H21NO2. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves the condensation of 7-methyl-2H-chromen-2-one with 2-methylpiperidine under specific reaction conditions. The process may include steps such as:
Condensation Reaction: The chromen-2-one derivative is reacted with 2-methylpiperidine in the presence of a suitable catalyst.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one: A closely related compound with similar structural features.
4-methylpiperidin-1-yl derivatives: Compounds with similar piperidine moieties.
Chromen-2-one derivatives: Compounds with the chromen-2-one core structure
Uniqueness
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of the chromen-2-one core and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C17H21NO2/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
InChI Key |
OCEHGVSIIHMTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C |
Origin of Product |
United States |
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